8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Overview
Description
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is a spirocyclic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spiro structure, which consists of two rings sharing a single atom. The presence of a bromobutyl group and an azaspiro framework makes this compound interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is the Prolyl Hydroxylase Domain (PHD) . PHDs are enzymes that play a crucial role in the response to hypoxia, or low oxygen levels, in cells and tissues . They are involved in the regulation of Hypoxia Inducible Factor (HIF), which controls many genes involved in survival under hypoxic conditions .
Mode of Action
This compound acts as an inhibitor of PHDs . It binds to the active site of these enzymes, competing with their natural substrate, 2-oxoglutarate . This prevents the hydroxylation of HIF, a modification that normally targets it for degradation. As a result, HIF levels increase in the cell .
Biochemical Pathways
The inhibition of PHDs leads to the stabilization of HIF, which can then translocate to the nucleus and bind to Hypoxia Response Elements (HREs) in the DNA . This triggers the transcription of numerous genes involved in adaptation to hypoxia. These include genes involved in angiogenesis, erythropoiesis, and metabolism .
Result of Action
The result of this compound action is the upregulation of a host of genes that help the body adapt to hypoxic conditions . This includes the production of erythropoietin, which stimulates the production of red blood cells, and vascular endothelial growth factor, which promotes the formation of new blood vessels .
Biochemical Analysis
Biochemical Properties
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and context of the interaction . Additionally, this compound has been found to bind to certain receptor proteins, modulating their signaling pathways and downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox balance and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active site of certain enzymes, leading to competitive inhibition and subsequent alteration of enzymatic activity . Additionally, this compound can activate transcription factors, resulting in upregulation or downregulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions for extended periods, allowing for consistent experimental outcomes . Prolonged exposure to environmental factors such as light and temperature fluctuations can lead to degradation and reduced efficacy . Long-term studies have also indicated that this compound can induce adaptive cellular responses, potentially leading to altered cellular function over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular resilience . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range elicits optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation through phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes . The metabolites of 8-(4-Bromobutyl)-8-azaspiro
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with a bromobutylamine derivative. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azaspiro derivatives, while oxidation and reduction reactions can produce different functionalized spiro compounds .
Scientific Research Applications
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
- 8-(4-Hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Uniqueness
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is unique due to its specific bromobutyl substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCVFKSWYYHXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458868 | |
Record name | 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80827-62-9 | |
Record name | 8-(4-Bromobutyl)-8-azaspiro(4.5)decane-7,9-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080827629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(4-BROMOBUTYL)-8-AZASPIRO(4.5)DECANE-7,9-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EN6PP2W1M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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